molecular formula C9H12N2 B1265951 2-Methylindolin-1-amine CAS No. 31529-46-1

2-Methylindolin-1-amine

Cat. No. B1265951
Key on ui cas rn: 31529-46-1
M. Wt: 148.2 g/mol
InChI Key: YELHZVMLYJGTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04564677

Procedure details

10 g of crude 1-amino-2-methylindoline (made as described in Example 1) was dissolved in 40 ml of isopropanol. 6.75 g of methanesulfonic acid was added and the solution was cooled to about 0° C. to obtain crystals of 1-amino-2-methylindoline methanesulfonate which was isolated by filtration. The crystals were then washed by slurrying with fresh isopropanol and dried at 20° C. Melting range of product compound was 170°-2° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]1[CH3:11].[CH3:12][S:13]([OH:16])(=[O:15])=[O:14]>C(O)(C)C>[CH3:12][S:13]([OH:16])(=[O:15])=[O:14].[NH2:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]1[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NN1C(CC2=CC=CC=C12)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
6.75 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)O.NN1C(CC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.